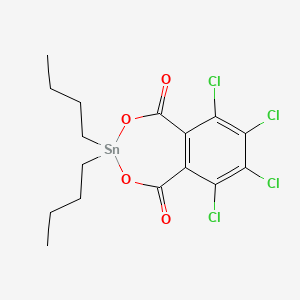
Dibutyltin tetrachlorophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltin tetrachlorophthalate is an organotin compound that has garnered attention due to its unique chemical properties and applications Organotin compounds are characterized by the presence of tin atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyltin tetrachlorophthalate can be synthesized through the reaction of dibutyltin oxide with tetrachlorophthalic anhydride. The reaction typically occurs under controlled conditions, involving heating and the use of solvents to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyltin tetrachlorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert this compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Dibutyltin tetrachlorophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and other polymers.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Mecanismo De Acción
The mechanism by which dibutyltin tetrachlorophthalate exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, altering their activity and leading to changes in cellular processes. For example, it has been shown to disrupt glucocorticoid receptor function, affecting immune responses and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.
Tributyltin: Known for its use as a biocide in antifouling paints and its endocrine-disrupting properties.
Dibutyltin oxide: Used in the production of various organotin compounds and as a catalyst in industrial processes.
Uniqueness
Dibutyltin tetrachlorophthalate is unique due to its specific chemical structure and the presence of tetrachlorophthalate groups, which confer distinct reactivity and catalytic properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for both research and industrial purposes.
Propiedades
Número CAS |
23535-89-9 |
|---|---|
Fórmula molecular |
C16H18Cl4O4Sn |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
3,3-dibutyl-6,7,8,9-tetrachloro-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C8H2Cl4O4.2C4H9.Sn/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*1-3-4-2;/h(H,13,14)(H,15,16);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clave InChI |
RSGPGQHLRVNHLV-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


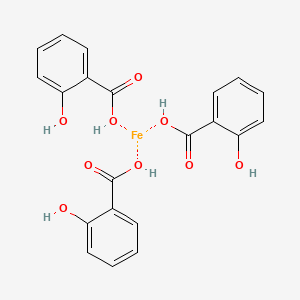
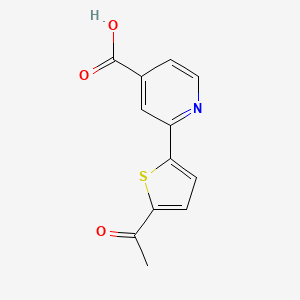

![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B13828371.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)

![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
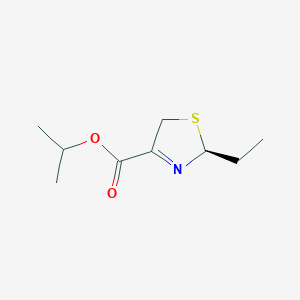
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
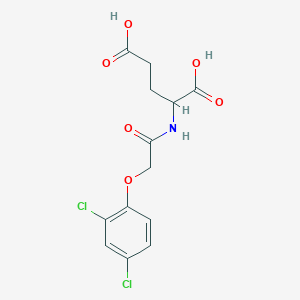
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)

